molecular formula C49H73NO14 B1671550 Eprinomectin CAS No. 123997-26-2

Eprinomectin

Cat. No. B1671550
M. Wt: 900.1 g/mol
InChI Key: WPNHOHPRXXCPRA-TVXIRPTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eprinomectin is an avermectin used as a veterinary topical endectocide . It is a mixture of two chemical compounds, eprinomectin B1a and B1b . It is commonly produced through fermentation by soil-dwelling Streptomyces .


Synthesis Analysis

Eprinomectin is derived from the natural product avermectin B1 (abamectin), which is generated through a fermentation process . All of the avermectin class of compounds contain 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties .


Molecular Structure Analysis

Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .


Chemical Reactions Analysis

Eprinomectin’s chemical reactions have been analyzed using a stability-indicating reversed-phase (RP) HPLC method for assay and determination of related substances of eprinomectin in bulk batches of eprinomectin API .


Physical And Chemical Properties Analysis

Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .

Scientific Research Applications

Environmental Impact and Soil Adsorption

Eprinomectin (EPM) is an antiparasitic drug with significant environmental considerations. Research by Litskas et al. (2016) highlights its potential threat to terrestrial ecosystems due to its adsorption behavior in soils. The study found that EPM's adsorption is influenced by soil properties and its initial concentration. Soils with lower clay and organic matter content may lead to higher EPM concentrations, posing risks to soil biota and groundwater contamination (Litskas et al., 2016).

Persistence in the Environment

Another aspect of EPM's environmental impact is its resistance to dissipation in soils and cattle manure. The research conducted by Litskas et al. (2013) demonstrated EPM's moderate to high persistence in soil, depending on soil type and conditions. It also showed resistance to dissipation in cattle manure, leading to high soil loads post-manure application. These findings are significant for environmental risk assessment of EPM (Litskas et al., 2013).

Resistance in Parasites

In veterinary science, EPM's efficacy against parasites is of great interest. A study by Murri et al. (2014) in Switzerland found resistance to EPM in gastrointestinal nematodes in goats, with no susceptibility observed in the tested populations. This finding raises concerns about the prevalence and management of EPM resistance in veterinary medicine (Murri et al., 2014).

Efficacy in Livestock

EPM's efficacy in livestock, particularly in dairy goats, has been studied extensively. A research by Chagas et al. (2006) evaluated its effectiveness in Anglo-Nubian goats and found that the tested dosage did not significantly reduce egg counts in feces. This study provides insights into EPM's application in dairy goats and its implications for food safety (Chagas et al., 2006).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of EPM have been a topic of interest in scientific research. For example, a study by Akşit & Akşit (2019) explored the effects of EPM administration on cattle, focusing on DNA apoptosis, acute phase response, and antioxidant status. The study concluded that EPM does not have adverse effects on liver and kidney, highlighting its potential safety in veterinary applications (Akşit & Akşit, 2019).

Efficacy Against Rhipicephalus (Boophilus) Microplus

Lifschitz et al. (2016) conducted a study to assess EPM's efficacy against Rhipicephalus (Boophilus) microplus in cattle. The research found a correlation between EPM plasma concentrations and its accumulation in ticks, demonstrating its effectiveness in controlling ticks, especially in dairy production systems (Lifschitz et al., 2016).

Analytical Methods for Determination

The development of analytical methods for EPM determination is crucial for environmental and pharmacological studies. Jiang et al. (2007) developed a method for determining EPM in bovine urine and feces using high-performance liquid chromatography, which aids in understanding EPM excretion patterns (Jiang et al., 2007).

Safety to Earthworms

The environmental safety of EPM, particularly to earthworms, was investigated by Halley et al. (2005). They found that eprinomectin, under typical usage conditions, has a wide margin of safety for earthworms, making it a relatively environmentally friendly option in endectocide compounds (Halley et al., 2005).

Safety And Hazards

Eprinomectin is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Eprinomectin has shown potential in cancer research. A study found that Eprinomectin significantly inhibits the cell viability, colony formation, and migration capacities of DU145 cells . This suggests that Eprinomectin has tremendous potential to target metastatic prostate cancer cells and provides new avenues for therapeutic approaches for advanced prostate cancer .

properties

IUPAC Name

N-[(2S,3R,4R,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14-/t26-,28-,30-,31-,34+,35-,36-,37+,38-,39-,40-,41+,42+,43+,44-,45+,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNHOHPRXXCPRA-TVXIRPTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprinex

CAS RN

123997-26-2
Record name Eprinomectin [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123997262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprinomectin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,370
Citations
WL Shoop, JR Egerton, CH Eary, HW Haines… - International journal for …, 1996 - Elsevier
… In a separate test, eprinomectin was evaluated topically … Topical delivery of eprinomectin at 0.16, 0.24 or 0.5 mg kg −1 … experimental data indicate that eprinomectin is an excellent …
Number of citations: 237 www.sciencedirect.com
A Rostang, J Devos, C Chartier - Veterinary parasitology, 2020 - Elsevier
Eprinomectin (EPM) has been recently granted a marketing authorisation in the European Union for use in goats, with a zero-day milk withdrawal period. Considering the high …
Number of citations: 17 www.sciencedirect.com
WL Shoop, P Demontigny, DW Fink, JB Williams… - International journal for …, 1996 - Elsevier
Eprinomectin (MK-397 or 4″-epi-acetylamino-4″-deoxy-avermectin B 1 ) is a novel avermectin selected for development as a topical endectocide for all cattle, including lactating cows…
Number of citations: 100 www.sciencedirect.com
A Nødtvedt, I Dohoo, J Sanchez, G Conboy… - Veterinary …, 2002 - Elsevier
… The objective of the study was to evaluate the effect of treatment with eprinomectin pour-on … of 10, based on calving date, and treated with eprinomectin or placebo on the day of calving. …
Number of citations: 84 www.sciencedirect.com
M Alvinerie, JF Sutra, P Galtier, C Mage - Research in Veterinary Science, 1999 - Elsevier
The pharmacokinetics and mammary excretion of eprinomectin were determined in cattle following topical administration at a dose rate of 0·5 mg kg –1 . The kinetics of plasma and milk …
Number of citations: 133 www.sciencedirect.com
M Alvinerie, E Lacoste, JF Sutra, C Chartier - Veterinary Research …, 1999 - Springer
… eprinomectin to goats was significantly lower than that for cows. The low concentration of eprinomectin … milk of dairy goats is needed before eprinomectin should be used in this species. …
Number of citations: 78 link.springer.com
JE Holste, LL Smith, JA Hair, JL Lancaster… - Veterinary …, 1997 - Elsevier
… of eprinomectin applied topically against four common species of lice in cattle. In two dose titration trials, eprinomectin … , animals treated topically with eprinomectin applied at the rate of …
Number of citations: 48 www.sciencedirect.com
W Shoop, M Soll - Macrocyclic lactones in antiparasitic therapy, 2002 - cabidigitallibrary.org
The avermectins (eg ivermectin, abamectin and eprinomectin) are closely related 16-membered macrocyclic lactones derived from the soil microorganism Streptomyces. Discovered in …
Number of citations: 68 www.cabidigitallibrary.org
AB Forbes - Veterinary parasitology, 2013 - Elsevier
An extended-release injection, which is administered at a rate of 1mg eprinomectin/kg body weight, has been developed to provide up to 150 days control of parasites of cattle. The …
Number of citations: 31 www.sciencedirect.com
BA Halley, R Winter, S Yoon, SE Marley… - Veterinary …, 2005 - Elsevier
… of safety afforded to earthworms by eprinomectin under typical usage conditions. … Eprinomectin is a semisynthetic avermectin and is the active ingredient in EPRINEX ® (eprinomectin) …
Number of citations: 24 www.sciencedirect.com

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